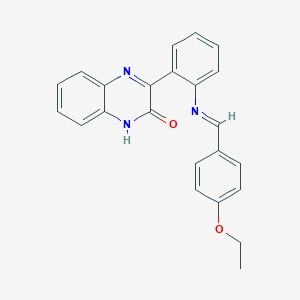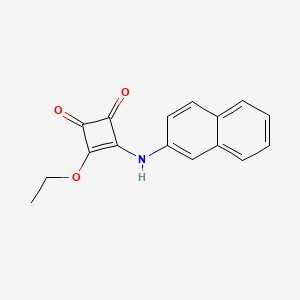
3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . It is a yellow solid at room temperature . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of ethoxy-substituted cyclobutene dione with naphthalen-2-ylamine under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar compounds to 3-Ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione include:
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3-Amino-4-{3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene: This compound belongs to the class of secondary alkylarylamines and has a similar cyclobutene structure. The uniqueness of this compound lies in its specific ethoxy and naphthalen-2-ylamino substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-ethoxy-4-(naphthalen-2-ylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16-13(14(18)15(16)19)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,17H,2H2,1H3 |
InChI Key |
QNNKBFMJJFEHDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111088.png)
![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111098.png)
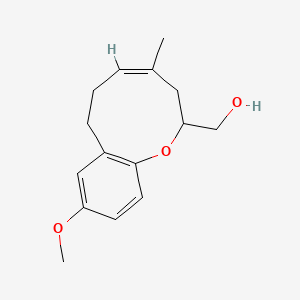
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
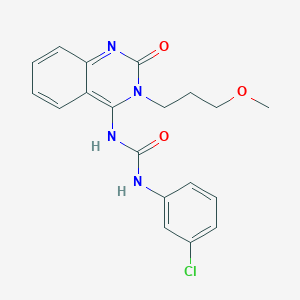
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111127.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
![1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
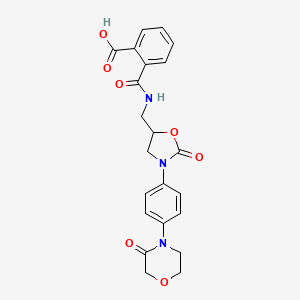
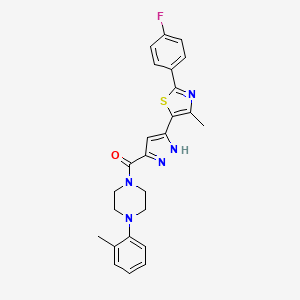
![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)
